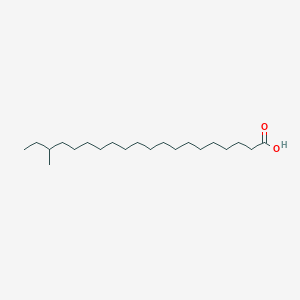

18-Methyleicosanoic acid

作用机制

18-甲基二十碳酸发挥作用的主要机制是通过掺入头发表皮角质层的脂质层。这种掺入增强了头发表面的疏水性,减少了表面摩擦并改善了梳理性。 分子靶点包括头发角质层细胞的脂质双层,18-甲基二十碳酸与其他脂质相互作用形成保护屏障 .

类似化合物:

二十碳酸: 具有类似疏水性的直链脂肪酸,但缺乏支链结构。

二十碳酸甲酯: 具有不同溶解度和反应特性的酯衍生物。

山嵛酸: 另一种在护发产品中具有类似应用的长链脂肪酸.

独特性: 18-甲基二十碳酸由于其支链结构而独一无二,这赋予了其独特的物理和化学性质。 这种支链增强了它与头发角质层中其他脂质相互作用的能力,与直链脂肪酸相比,提供了更优异的疏水性和调理效果 .

生化分析

Biochemical Properties

18-Methyleicosanoic acid interacts with various biomolecules, contributing to its biochemical properties. It is covalently bound, possibly via a thioester linkage, to the cuticle cells of hair fibers . The presence of this compound on the hair fiber surface contributes to the hair’s wet and dry combing properties .

Cellular Effects

The presence of this compound on the hair fiber surface affects various cellular processes. It provides a hydrophobic surface, which can act as a boundary lubricant . This hydrophobic nature reduces surface friction in a wet state, which reduces hair disorder alignment .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is covalently bound to the cuticle cells of hair fibers, forming a continuous hydrophobic layer on the upper surface and scale edges of the cells . This contributes to the hair’s wet and dry combing properties .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, the removal of this covalently linked fatty acid renders the hair fiber hydrophilic . This offers a chemical explanation for many technological and cosmetic treatments of mammalian fibers .

Transport and Distribution

This compound is located exclusively in or on the surface of the cuticle cells of hair fibers . It is covalently bound to these cells, forming a continuous hydrophobic layer on the upper surface and scale edges of the cells .

Subcellular Localization

The subcellular localization of this compound is primarily on the surface of the cuticle cells of hair fibers . It forms a continuous hydrophobic layer on the upper surface and scale edges of these cells

准备方法

合成路线和反应条件: 18-甲基二十碳酸可以通过多种方法合成。一种常见的方法是将18-甲基二十碳烯酸氢化。 该过程通常需要在受控的温度和压力条件下使用钯碳等催化剂和氢气 .

工业生产方法: 在工业环境中,18-甲基二十碳酸通常通过其不饱和前体的催化氢化生产。该过程涉及使用高压氢化反应器和催化剂以确保有效转化。 然后通过蒸馏和结晶技术纯化产品,以达到所需的纯度 .

化学反应分析

反应类型: 18-甲基二十碳酸会经历多种化学反应,包括:

氧化: 该反应可以使用高锰酸钾或三氧化铬等氧化剂进行,导致形成相应的酮或羧酸。

还原: 还原反应可以使用氢化锂铝等还原剂进行,导致形成醇类。

常见试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 无水醚中的氢化锂铝。

取代: 卤素在三氯化铁等催化剂的存在下.

主要产物:

氧化: 酮或羧酸。

还原: 醇类。

取代: 卤代衍生物.

科学研究应用

18-甲基二十碳酸在科学研究中有多种应用:

化学: 它被用作气相色谱和质谱分析脂肪酸的参考标准。

生物学: 它在研究生物膜的脂质组成及其功能方面发挥作用。

医学: 关于18-甲基二十碳酸的研究有助于了解脂质代谢及其在各种疾病中的影响。

相似化合物的比较

Eicosanoic Acid: A straight-chain fatty acid with similar hydrophobic properties but lacks the branched structure.

Methyl Eicosanoate: An ester derivative with different solubility and reactivity characteristics.

Behenic Acid: A longer-chain fatty acid with similar applications in hair care products.

Uniqueness: 18-Methyl Eicosanoic Acid is unique due to its branched structure, which imparts distinct physical and chemical properties. This branching enhances its ability to interact with other lipids in the hair cuticle, providing superior hydrophobicity and conditioning effects compared to straight-chain fatty acids .

属性

IUPAC Name |

18-methylicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRCOZWDQPJAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312907 | |

| Record name | 18-Methyleicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36332-93-1 | |

| Record name | 18-Methyleicosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36332-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylarachidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036332931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Methyleicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLARACHIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7STP871R4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 18-methyleicosanoic acid?

A1: The molecular formula of this compound is C21H42O2, and its molecular weight is 326.56 g/mol.

Q2: How does the anteiso-methyl branch in 18-MEA influence its properties?

A2: The anteiso-methyl branch at the 18th carbon atom disrupts the close packing of 18-MEA molecules, leading to a more fluid and disordered monolayer compared to straight-chain fatty acids. [, ] This characteristic contributes to the low surface energy and friction resistance of hair fibers. [, ]

Q3: Where is this compound primarily located in hair?

A3: this compound forms a covalently bound monolayer on the outermost surface of the hair cuticle. [, , , ] It is also a key component of the lipid layer within the cell membrane complex (CMC), which binds cuticle cells together. []

Q4: How is this compound bound to the hair fiber?

A4: 18-MEA is primarily bound to the hair fiber via a thioester linkage to cysteine residues in proteins. [, , ] Some evidence also suggests the presence of oxygen ester (acyl) linkages. []

Q5: What is the function of this compound in hair?

A5: 18-MEA plays a crucial role in maintaining the hydrophobic nature of the hair surface, which is essential for its water repellency and resistance to environmental damage. [, , ] It also acts as a boundary lubricant, reducing friction between hair fibers and contributing to the smooth, manageable feel of healthy hair. [, , ]

Q6: How does the loss of this compound affect hair properties?

A6: The depletion of 18-MEA, often caused by chemical treatments or weathering, compromises the hydrophobic barrier of hair, making it more susceptible to damage and altering its tactile properties. [, , ] Hair becomes more hydrophilic, leading to increased friction, tangling, and a rough, dry feel. [, , ]

Q7: How do chemical treatments like bleaching affect this compound?

A7: Alkaline treatments, such as bleaching, can cleave the thioester bond that binds 18-MEA to the hair fiber, resulting in its removal from the hair surface. [, , , , ] This removal significantly alters the hair's surface properties, leading to increased hydrophilicity and friction. [, , ]

Q8: Can UV radiation damage the this compound layer?

A8: Yes, prolonged exposure to UV radiation can degrade 18-MEA, diminishing its protective effects on the hair fiber. [, ] This degradation further contributes to the deterioration of hair quality observed with environmental exposure.

Q9: How does weathering affect the distribution of lipids in hair fibers?

A9: Research indicates a progressive loss of both free and covalently bound lipids, including 18-MEA, from the root to the distal end of hair fibers. [] This loss is attributed to natural weathering processes and grooming practices, potentially contributing to the decreased tensile strength observed in weathered hair. []

Q10: What analytical techniques are used to study this compound in hair?

A10: Several techniques are employed to analyze 18-MEA in hair, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify 18-MEA after extraction from hair samples. []

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed information about the molecular composition of the hair surface, including the presence and relative abundance of 18-MEA. [, , , ]

- X-ray Photoelectron Spectroscopy (XPS): Offers insights into the elemental composition and chemical states of the hair surface, aiding in understanding the changes in chemical bonding associated with 18-MEA removal or modification. [, ]

- Atomic Force Microscopy (AFM): Enables the visualization of the hair surface at the nanoscale, allowing for the assessment of surface morphology and frictional properties in relation to 18-MEA presence and distribution. [, , , , ]

Q11: What are some current research directions related to this compound?

A11: Ongoing research focuses on:

- Developing methods to replenish 18-MEA on damaged hair surfaces to restore hydrophobicity and improve tactile properties. [, , ]

- Investigating the potential of using 18-MEA or its analogs as a model system for studying lipid monolayers and their properties. [, ]

- Understanding the precise mechanisms involved in the biosynthesis and incorporation of 18-MEA into the hair fiber during hair growth. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)